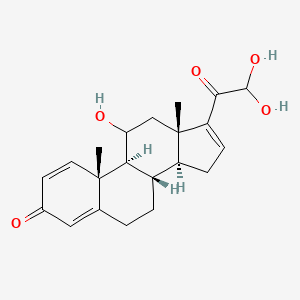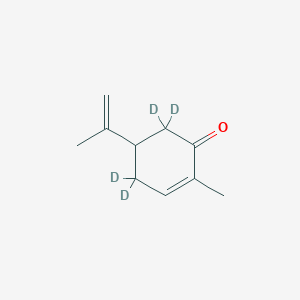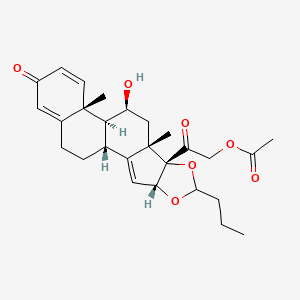![molecular formula C17H18N6O3S B13856171 methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)
methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[3,2-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: The initial step involves the construction of the pyrido[3,2-d]pyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol or dimethyl disulfide, in the presence of a base.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide or tosylate.
Incorporation of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a pyrazole derivative and an appropriate aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst or sodium borohydride.
Substitution: The halide or tosylate groups can be substituted with nucleophiles such as amines, alcohols, or thiols under basic conditions.
Condensation: The pyrazolyl group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, alcohols, thiols with bases such as sodium hydroxide or potassium carbonate
Condensation: Aldehydes, ketones with acid or base catalysts
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes and as a potential therapeutic agent due to its unique structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate: This compound is unique due to its combination of functional groups and fused ring system.
Pyrido[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as alkyl, aryl, or heterocyclic groups.
Pyrazolyl Derivatives: Compounds containing the pyrazole ring, which may have different substituents and functional groups.
Uniqueness
The uniqueness of methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and fused ring system, which imparts distinct chemical properties and potential applications. The presence of the methylsulfanyl, morpholinyl, and pyrazolyl groups, along with the pyrido[3,2-d]pyrimidine core, makes it a versatile compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H18N6O3S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N6O3S/c1-25-17(24)11-7-12(27-2)13-14(20-11)16(23-3-5-26-6-4-23)22-15(21-13)10-8-18-19-9-10/h7-9H,3-6H2,1-2H3,(H,18,19) |
Clé InChI |
XRSFWXRWADWZKF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C(=C1)SC)N=C(N=C2N3CCOCC3)C4=CNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
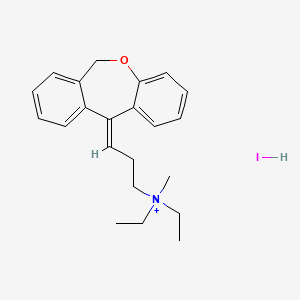
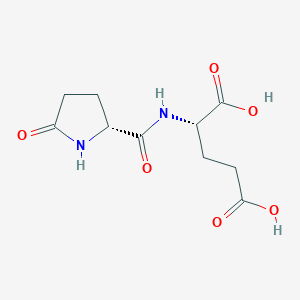
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
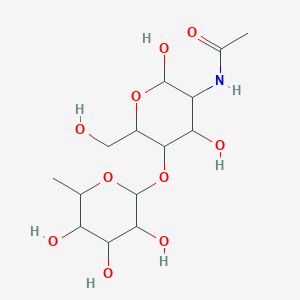
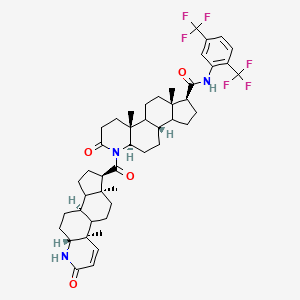
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)


